Potency Comparison: VIT-2763 vs. Native Hepcidin in Cellular Iron Efflux Assay
In a direct head-to-head cellular iron efflux assay using T47D cells expressing endogenous human ferroportin, VIT-2763 demonstrated iron efflux blockade potency that is numerically superior to native hepcidin [1]. The assay quantified the effective concentration required to achieve 50% inhibition (EC50) of iron export.
| Evidence Dimension | EC50 for ferroportin-mediated iron efflux inhibition |
|---|---|
| Target Compound Data | VIT-2763 EC50 = 68 ± 21 nM (mean ± SD, n = 6) |
| Comparator Or Baseline | Hepcidin EC50 = 123 ± 46 nM (mean ± SD, n = 6) |
| Quantified Difference | VIT-2763 is 1.8-fold more potent (lower EC50 by 55 nM) than hepcidin |
| Conditions | T47D cells expressing endogenous human ferroportin; iron efflux assay; n = 6 independent experiments |
Why This Matters
VIT-2763 demonstrates superior or equivalent potency to the endogenous ligand in a direct cellular assay, confirming its viability as a pharmacological replacement for hepcidin without requiring parenteral administration.
- [1] Manolova V, Nyffenegger N, Flace A, et al. S142 FIRST-IN-CLASS ORAL FERROPORTIN INHIBITOR: MODE OF ACTION AND EFFICACY IN A MOUSE MODEL OF BETA-THALASSEMIA INTERMEDIA. HemaSphere. 2019;3(S1):22-23. View Source
